![molecular formula C8H18N2 B1419079 4-[(Methylamino)methyl]cyclohexan-1-amine CAS No. 1206679-47-1](/img/structure/B1419079.png)
4-[(Methylamino)methyl]cyclohexan-1-amine
Vue d'ensemble
Description
4-[(Methylamino)methyl]cyclohexan-1-amine, also known as methamphetamine, is a stimulant drug that affects the central nervous system. It is a highly addictive substance that has been widely abused for its euphoric effects. However, in recent years, there has been increasing interest in the scientific research applications of this compound.
Applications De Recherche Scientifique
Enaminone-Based Central Nervous System Agents
4-(Dimethylamino)- and 4-(methylamino)-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives, analogues of 4-[(Methylamino)methyl]cyclohexan-1-amine, have been synthesized and evaluated for their potential as central nervous system agents. These compounds showed marked inhibition of tetrabenazine-induced ptosis, a property common in antidepressants. Some of these compounds exhibited significant antitetrabenazine activity, with the cis-3'-phenyl series showing optimal activity. The secondary amine analogues were about twice as potent as their tertiary amine counterparts (Martin et al., 1981).
Sol-Gel Hydrolysis and Amine Methylation
A study on the reaction of chloromethyltriethoxysilane with bis(methylamino)cyclohexane led to the discovery of a new route for the methylation of amines. This method, stemming from the sol-gel hydrolysis of a bis-silylated compound, offered a novel approach for the selective monomethylation of primary amines. This methodology could be extended to other amines, providing a new avenue for amine methylation (Adima et al., 2004).
Anticonvulsant Enaminones
Research on the crystal structures of three anticonvulsant enaminones, including methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate and its analogues, highlighted their potential in anticonvulsant applications. These compounds, featuring a cyclohexene ring, showed significant N–H⋯OC hydrogen bonding, forming infinite chains of molecules. This study provided insights into the structural characteristics contributing to their anticonvulsant properties (Kubicki et al., 2000).
Pharmaceutical Building Blocks
The preparation of (1s,4s)-4-(methylamino)-1′H-spiro[cyclohexane-1,3′-furo[3,4-c]pyridin]-1′-one, a highly functionalized compound that could be a valuable building block for pharmaceutical research, was described. This process, involving an efficient two-step sequence from readily available materials, resulted in the isolation of the compound as a single diastereomer in high chemical purity. This synthesis method holds promise for the development of new pharmaceuticals (Bish et al., 2010).
Propriétés
IUPAC Name |
4-(methylaminomethyl)cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-10-6-7-2-4-8(9)5-3-7/h7-8,10H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHARKUFBLDDDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethyl}aniline](/img/structure/B1419004.png)
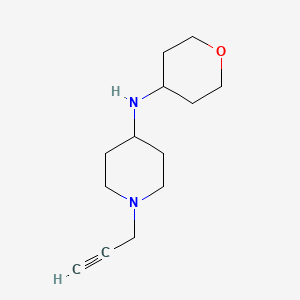

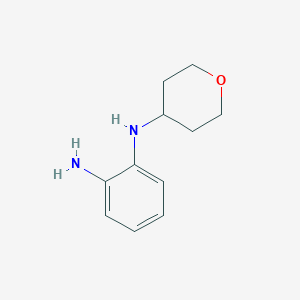
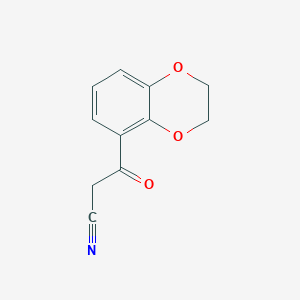
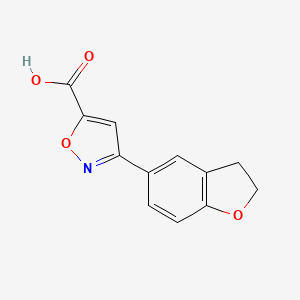
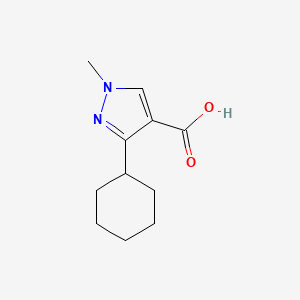
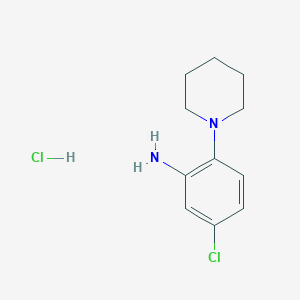
![N-ethyl-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide](/img/structure/B1419019.png)
